molecular formula C18H28O B15051057 (4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one

(4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one

Cat. No.: B15051057
M. Wt: 260.4 g/mol
InChI Key: NFPOCLBTJGPNIS-VHSSKADRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one (CAS: 670246-59-0) is a tetracyclic terpene derivative with the molecular formula C₁₈H₂₈O and a molecular weight of 260.41 g/mol . Its structure features a decahydrophenanthrene core with four methyl substituents and a single ketone group at the 2-position.

Properties

Molecular Formula

C18H28O

Molecular Weight

260.4 g/mol

IUPAC Name

(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-3,4,6,7,8,9,10,10a-octahydrophenanthren-2-one

InChI

InChI=1S/C18H28O/c1-16(2)13-8-11-17(3)10-6-5-7-14(17)18(13,4)12-9-15(16)19/h7,13H,5-6,8-12H2,1-4H3/t13-,17+,18-/m0/s1

InChI Key

NFPOCLBTJGPNIS-VHSSKADRSA-N

Isomeric SMILES

C[C@]12CCCC=C1[C@]3(CCC(=O)C([C@@H]3CC2)(C)C)C

Canonical SMILES

CC1(C2CCC3(CCCC=C3C2(CCC1=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one typically involves multi-step organic reactions. These steps often include the formation of the core phenanthrene structure followed by the introduction of the specific substituents and stereochemistry. Common synthetic routes may involve:

    Cyclization reactions: to form the phenanthrene core.

    Hydrogenation: to introduce the necessary hydrogen atoms.

    Methylation: to add the methyl groups at specific positions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure the correct stereochemistry and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.

Scientific Research Applications

(4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4aS,8aR,10aR)-1,1,4a,8a-tetramethyl-1,2,3,4,4a,6,7,8,8a,9,10,10a-dodecahydrophenanthren-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ in substituents, stereochemistry, and functional groups, leading to distinct properties. Key examples include:

(+)-(4aR,8R,8aR)-8-(tert-Butyldimethylsilyloxy)-1,1,4a,8a-tetramethyl-decahydrophenanthren-2(1H,3H,4bH)-one
  • Molecular Formula : Likely C₂₄H₄₂O₂Si (estimated from synthesis details).
  • Key Features : Contains a tert-butyldimethylsilyloxy group at the 8-position, enhancing steric bulk and altering polarity compared to the target compound.
  • Synthesis : Achieved via methyl iodide alkylation (65% yield), followed by silylation .
(-)-(4a′S,8a′R)-1′,1′,4a′,8a′-Tetramethyldecahydro-1′H-spiro[[1,3]dioxolane-2,2′-phenanthren-8′(3′H)-one
  • Molecular Formula : C₁₇H₂₆O₂ (MW: 270.38 g/mol).
  • Key Features : Incorporates a spiro-dioxolane ring, increasing rigidity and oxygen content.
  • Synthesis : Formed via acid-catalyzed cyclization with ethylene glycol (95% yield) .
(4aR,8aS)-1,2,4a,5,6,8a-Hexahydro-4,8-di((E)-2-((3S,5R)-3,5-dihydroxycyclohex-1-enyl)ethynyl)naphthalene
  • Molecular Formula : C₂₈H₃₂O₄ (estimated).
  • Key Features : Contains ethynyl-linked dihydroxycyclohexenyl groups, introducing conjugated π-systems and hydroxyls for hydrogen bonding.
  • Synthesis: Sonogashira coupling with palladium catalysts .
2,9(1H,3H)-Phenanthrenedione,4,4a,10,10a-tetrahydro-7-hydroxy-1,1,4a,6-tetramethyl- (CAS: 116425-93-5)
  • Molecular Formula : C₁₄H₁₈O₃ (MW: 234.29 g/mol).

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Functional Groups Polarity (PSA*)
Target (670246-59-0) C₁₈H₂₈O 260.41 Ketone, tetramethyl ~17.1 Ų
(+)-(4aR,8R,8aR)-... C₂₄H₄₂O₂Si ~406.7 Silyloxy, ketone ~26.3 Ų
(-)-(4a′S,8a′R)-... C₁₇H₂₆O₂ 270.38 Spiro-dioxolane, ketone ~27.7 Ų
Phenanthrenedione (116425-93-5) C₁₄H₁₈O₃ 234.29 Diketone, hydroxyl ~57.5 Ų

*Topological Polar Surface Area (PSA) estimated from functional groups.

Biological Activity

(4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one is a complex tetracyclic compound with potential biological activities. This article explores its biological activity based on available research findings and case studies.

The compound is characterized by its unique tetracyclic structure which includes multiple methyl groups contributing to its stability and reactivity.

Cytotoxicity

Research indicates that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In studies involving A549 lung cancer cells, certain analogues demonstrated a marked effect on mitochondrial function and increased levels of reactive oxygen species (ROS), leading to apoptosis through Caspase-3 activation and DNA fragmentation .
  • The effectiveness of these compounds often correlates with their ability to disrupt mitochondrial membrane potential and induce oxidative stress .

The proposed mechanisms for the biological activity of this compound include:

  • Mitochondrial Dysfunction : The compound appears to induce mitochondrial dysfunction which is critical in triggering apoptosis in cancer cells .
  • Reactive Oxygen Species Production : Increased ROS levels are linked to oxidative stress leading to cellular damage and apoptosis .
  • Caspase Activation : The activation of Caspase-3 is a hallmark of apoptosis; compounds similar to this one have shown to stimulate this pathway effectively .

Study 1: Cytotoxic Effects on A549 Cells

In a controlled study assessing the effects of (4aS,8aR,10aR)-1,1,4a,8a-tetraMethyl-1,4,4a,6,7,8,8a,9,10,10a-decahydrophenanthren-2(3H)-one on A549 cells:

  • Concentration : Tested at 3 µM to 100 µM.
  • Findings : Significant reductions in cell viability were observed at concentrations above 3 µM. At 100 µM concentration after 24 hours of exposure:
    • Mitochondrial membrane potential was significantly depolarized.
    • Increased ROS production was noted.
    • Activation of Caspase-3 was recorded alongside DNA fragmentation .

Study 2: Comparative Analysis with Other Compounds

Another study compared the biological activity of this compound with other known cytotoxic agents:

Compound NameIC50 (µM)Mechanism
Compound A25ROS induction
Compound B15Mitochondrial disruption
(4aS,8aR...)20Caspase activation

This table illustrates that the compound's IC50 value is competitive with other known cytotoxic agents indicating its potential as a therapeutic agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.